N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-25-17-7-5-6-16(19(17)26-2)22-20(24)23-12-9-15(10-13-23)14-27-18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFOMLKLBYWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine-2-thiol can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine-2-thiol.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the piperidine ring is acylated with 2,3-dimethoxybenzoyl chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine group on the piperidine ring with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridine-2-thiol moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide exhibits promising anticancer properties. Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results indicate that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The structure of the compound suggests potential anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Antimicrobial Properties
Some derivatives related to this compound have demonstrated efficacy against various bacterial strains. This antimicrobial activity is an area of ongoing research, particularly concerning its potential use in treating infections .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A549 and MCF-7 cells. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression.
Case Study 2: Inflammation Model
In an experimental model of inflammation, the compound was administered to assess its ability to reduce inflammatory markers. Results showed a significant decrease in cytokine levels, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis .
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications highlights several promising avenues for future research:
- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's pharmacological properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function in cell signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethoxyphenyl)-4-((pyridin-3-ylthio)methyl)piperidine-1-carboxamide
- N-(2,3-dimethoxyphenyl)-4-((pyridin-4-ylthio)methyl)piperidine-1-carboxamide
- N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-sulfonamide
Uniqueness
N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable subject for further research.
Biological Activity
N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
The presence of both a piperidine ring and a pyridine-thioether moiety suggests a diverse range of interactions with biological targets, which is critical for its pharmacological activity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives with similar structures have demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values :
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
These findings suggest that modifications in the structure can enhance antimicrobial efficacy, potentially making this compound a candidate for developing new antibiotics .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer).
Cytotoxicity Data :
These results indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
The proposed mechanisms of action for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Interaction with Cellular Receptors : The presence of heterocyclic moieties allows for potential interactions with various receptors, influencing cell signaling pathways.
Case Studies
A notable study explored the synthesis and biological evaluation of similar compounds featuring the piperidine and pyridine scaffolds. The study found that modifications at specific positions significantly influenced both antimicrobial and anticancer activities .
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethoxyphenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form the carboxamide bond between the piperidine core and substituted phenyl rings .
- Thioether formation : Reaction of pyridin-2-ylthiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield is highly dependent on solvent choice (polar aprotic solvents like DMF or THF), temperature control (40–60°C for coupling steps), and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm) .
- LCMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., m/z [M+H]+) and detects impurities .
- HPLC : Retention time analysis under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Core modifications : Compare analogs with varying substituents (e.g., replacing 2,3-dimethoxyphenyl with 4-fluorophenyl or thiophene) to assess impact on potency .
- Bioisosteric replacements : Substitute pyridin-2-ylthio with benzimidazole or triazole groups to improve metabolic stability .
- Data-driven design : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. Table 1: SAR Comparison of Analogous Piperidine-Carboxamides
| Substituent Modifications | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 2,3-Dimethoxyphenyl | 1.2 µM (EGFR inhibition) | |
| 4-Fluorophenyl | 3.5 µM | |
| Thiophen-2-yl | 0.8 µM (5-HT2A binding) |
Q. What strategies resolve contradictory data on the compound’s mechanism of action?
Methodological Answer:
- Target deconvolution : Use CRISPR/Cas9 knock-out models to validate suspected targets (e.g., 5-HT receptors) .
- Pathway analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify downstream signaling effects .
- Cross-species validation : Test activity in primary human cells vs. rodent models to address species-specific discrepancies .
Q. What in vivo models are appropriate for pharmacokinetic and toxicity evaluation?
Methodological Answer:
- Pharmacokinetics : Administer via intravenous/oral routes in rodents to calculate bioavailability (e.g., plasma half-life, Cmax) using LC-MS/MS quantification .
- Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
- Metabolic profiling : Identify major metabolites via hepatocyte incubations and UPLC-QTOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
